Cas no 1354705-25-1 (4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid)

1354705-25-1 structure
اسم المنتج:4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid
كاس عدد:1354705-25-1
وسط:C8H11IN2O2
ميغاواط:294.089614152908
CID:5149808
4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid
- 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
- 4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid
-
- نواة داخلي: 1S/C8H11IN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
- مفتاح Inchi: LYVDBMZZVKLUIN-UHFFFAOYSA-N
- ابتسامات: N1(CCCC(O)=O)C=C(I)C(C)=N1
4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499524-1g |
4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoicacid |
1354705-25-1 | 97% | 1g |
$235 | 2022-06-13 | |
Enamine | EN300-651297-10.0g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 10g |
$3426.0 | 2023-05-29 | |
Enamine | EN300-651297-0.25g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 0.25g |
$309.0 | 2023-05-29 | |
Enamine | EN300-651297-1.0g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 1g |
$624.0 | 2023-05-29 | |
Enamine | EN300-651297-2.5g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 2.5g |
$1091.0 | 2023-05-29 | |
1PlusChem | 1P01BKNM-100mg |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 100mg |
$320.00 | 2023-12-22 | |
1PlusChem | 1P01BKNM-250mg |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 250mg |
$444.00 | 2023-12-22 | |
Enamine | EN300-651297-0.05g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 0.05g |
$145.0 | 2023-05-29 | |
Enamine | EN300-651297-0.1g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 0.1g |
$216.0 | 2023-05-29 | |
1PlusChem | 1P01BKNM-5g |
4-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid |
1354705-25-1 | 95% | 5g |
$2372.00 | 2023-12-22 |
4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid الوثائق ذات الصلة
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
1354705-25-1 (4-(4-Iodo-3-methyl-pyrazol-1-yl)-butyric acid) منتجات ذات صلة
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2039-76-1(3-Acetylphenanthrene)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
الموردين الموصى بهم
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
